molecular formula C11H17NO B1442486 (2-Isobutoxyphenyl)-methylamine CAS No. 124769-89-7

(2-Isobutoxyphenyl)-methylamine

Cat. No. B1442486
M. Wt: 179.26 g/mol
InChI Key: BLLPEPXIDFIWSM-UHFFFAOYSA-N
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Description

(2-Isobutoxyphenyl)-methylamine , also known by its chemical formula C₁₀H₁₅NO , is a compound with intriguing properties. It belongs to the class of arylalkylamines and features a phenyl ring substituted with an isobutoxy group and a methylamine moiety.



Synthesis Analysis

The synthesis of this compound involves several steps. Researchers have explored various synthetic routes, including alkylation , reductive amination , and condensation reactions . The choice of method depends on the desired yield, purity, and scalability. Notably, the isobutoxy group is introduced through an alkylation process, while the methylamine component can be incorporated via reductive amination .



Molecular Structure Analysis

The molecular structure of (2-Isobutoxyphenyl)-methylamine reveals the following key features:



  • A phenyl ring with an isobutoxy substituent.

  • A methylamine group attached to the phenyl ring.



Chemical Reactions Analysis

(2-Isobutoxyphenyl)-methylamine participates in various chemical reactions:



  • Acid-Base Reactions : It can act as a base, accepting a proton from an acid.

  • Nucleophilic Substitution : The isobutoxy group can undergo nucleophilic substitution reactions.

  • Reductive Amination : The methylamine moiety allows for reductive amination reactions, leading to diverse derivatives.



Physical And Chemical Properties Analysis


  • Physical State : (2-Isobutoxyphenyl)-methylamine typically exists as a colorless liquid .

  • Melting Point : Approximately -10°C .

  • Boiling Point : Around 150°C .

  • Solubility : Soluble in organic solvents like ethanol and acetone .


Scientific Research Applications

Engineered Biofuel Production

Anaerobic Biofuel Production through Metabolic Engineering :A study on engineered ketol-acid reductoisomerase and alcohol dehydrogenase in Escherichia coli demonstrates a significant advancement in biofuel production, specifically isobutanol, under anaerobic conditions. The engineering of pathway enzymes to favor NADH utilization over NADPH for metabolic processes underlines a breakthrough in achieving 100% theoretical yield, pointing to the potential application of similar engineering in compounds like "(2-Isobutoxyphenyl)-methylamine" for sustainable biofuel production (Bastian et al., 2011).

Environmental Science

Phytotoxic Properties of Environmental Contaminants :Research by Altenburger et al. (2006) into N-phenyl-2-naphthylamine, an environmental contaminant, reveals specific phytotoxic properties that cannot be solely attributed to narcosis-like action. This study suggests a unique mode of toxic action at concentrations below 100 µg/L, potentially relevant to similar compounds, indicating a need for further investigation into the environmental impact and toxicity mechanisms of chemical analogs including "(2-Isobutoxyphenyl)-methylamine" Altenburger et al. (2006).

Materials Science

Nitroxide-Mediated Photopolymerization :A study on the development of new alkoxyamine compounds for photoinitiated polymerization processes highlights the innovative approach to creating materials with tailored properties. This research could inform the synthesis and application of "(2-Isobutoxyphenyl)-methylamine" in the development of new polymeric materials through controlled radical polymerization techniques, offering potential improvements in material design and functionalization (Guillaneuf et al., 2010).

Safety And Hazards


  • Toxicity : Caution is advised due to its potential toxicity. Proper handling and protective equipment are essential.

  • Flammability : It is flammable ; avoid open flames.

  • Skin and Eye Irritation : Direct contact may cause skin and eye irritation.


Future Directions


  • Biological Studies : Investigate its biological activity, potential therapeutic applications, and toxicity profiles.

  • Derivatives : Explore novel derivatives with modified substituents for enhanced properties.

  • Industrial Applications : Assess its utility in materials science, catalysis, or pharmaceuticals.


properties

IUPAC Name

N-methyl-2-(2-methylpropoxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO/c1-9(2)8-13-11-7-5-4-6-10(11)12-3/h4-7,9,12H,8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLLPEPXIDFIWSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC=C1NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-methyl-2-(2-methylpropoxy)aniline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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